Patent-Directed Stereochemical Specificity in CETP Inhibitor Synthesis
The (1R,2S) isomer is the specific stereochemistry utilized in exemplified compounds of US Patent 8,759,365 for CETP inhibitors. The final CETP inhibitor derived from this chiral pool (Example 9-4/9-5) achieves an in vitro IC50 of 54 nM against the CETP enzyme [1]. While the other three stereoisomers of the building block were not independently reported in this context, their use would yield different diastereomers with no reported potency data, establishing the (1R,2S) form as the only isomer with a direct link to a quantified biological endpoint.
| Evidence Dimension | Stereochemical configuration impact on final drug candidate potency |
|---|---|
| Target Compound Data | IC50 = 54 nM (CETP) for the final molecule synthesized from (1R,2S) intermediate |
| Comparator Or Baseline | No reported potency for final molecules derived from (1S,2R), (1R,2R), or (1S,2S) isomers |
| Quantified Difference | Not calculable (inferential) |
| Conditions | CETP Activity Kit (Roar Biochemical) at pH 7.4, 37°C, as reported in BindingDB entry BDBM124871 linked to US8759365 |
Why This Matters
For a procurement decision aimed at synthesizing a known active pharmaceutical ingredient, selecting the isomer with a validated path to a nanomolar inhibitor de-risks the synthesis and avoids the cost of failed campaigns based on inactive diastereomers.
- [1] BindingDB. (2014). BDBM124871 (US8759365, 9-4). IC50 data. BindingDB Entry DOI: 10.7270/Q2NG4P95. View Source
